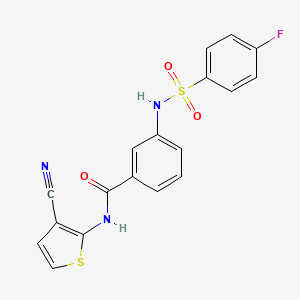

N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide

Description

N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a complex organic compound that features a thiophene ring, a fluorobenzene sulfonamide group, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O3S2/c19-14-4-6-16(7-5-14)27(24,25)22-15-3-1-2-12(10-15)17(23)21-18-13(11-20)8-9-26-18/h1-10,22H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSCPGINABARHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide typically involves multi-step organic reactions. One possible route could include:

Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions.

Sulfonamide Formation: The sulfonamide group can be formed by reacting the fluorobenzene derivative with a sulfonyl chloride in the presence of a base.

Amide Bond Formation: Finally, the benzamide moiety can be introduced through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Structure and Characteristics

N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide features a thiophene ring, a sulfonamide group, and a benzamide moiety, which contribute to its biological activity. The presence of the cyanide group enhances its electronic properties, making it a candidate for various applications.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound's unique structure positions it as a potential drug candidate. Its sulfonamide group can mimic natural substrates of enzymes, leading to inhibition of specific biological targets .

- Antibacterial Properties : Compounds with sulfonamide groups are known for their antibacterial effects. This compound may exhibit similar properties, warranting further investigation into its efficacy against bacterial strains .

2. Biological Studies

- Enzyme Interaction Studies : The mechanism of action may involve interactions with enzymes or receptors, modulating their activity. This is particularly relevant for compounds designed to inhibit specific pathways .

- Molecular Docking Studies : In silico studies can predict the binding affinity of this compound to various biological targets, aiding in the optimization of its structure for enhanced activity .

3. Material Science

- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronic materials. Its potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells is an area of ongoing research .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The microdilution method was employed to assess its effectiveness, revealing promising results that suggest potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Potential

In silico molecular docking studies indicated that this compound could act as a 5-lipoxygenase inhibitor, which is relevant in the context of inflammatory diseases. Further experimental validation is necessary to confirm these findings and explore therapeutic applications in treating conditions such as arthritis.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic natural substrates of certain enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

- N-(3-cyanothiophen-2-yl)benzamide

- 3-(4-fluorobenzenesulfonamido)benzamide

- Thiophene derivatives with sulfonamide groups

Uniqueness

The combination of the cyanothiophene, fluorobenzenesulfonamide, and benzamide moieties in a single molecule may confer unique biological activities and properties not seen in simpler analogs.

Biological Activity

N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of enzymes relevant to metabolic disorders such as type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₉FNO₂S

- Molecular Weight : 265.28 g/mol

The presence of the cyanothiophenyl group and the sulfonamide moiety suggests a potential for diverse biological interactions.

Research indicates that this compound acts primarily as an α-glucosidase inhibitor . This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose. Inhibition of α-glucosidase can lead to reduced glucose absorption in the intestines, thereby lowering postprandial blood glucose levels.

In Vitro Studies

A recent study synthesized various derivatives based on the N-(3-cyanothiophen-2-yl) framework, including the compound . Among these, specific derivatives demonstrated significant inhibitory activity against α-glucosidase:

| Compound | IC₅₀ (μM) | Selectivity (α-glucosidase/α-amylase) |

|---|---|---|

| Acarbose | 327.0 | - |

| HXH8r | 15.32 | - |

| This compound | TBD | TBD |

The study found that the compound exhibited a non-competitive inhibition mechanism, which was confirmed through kinetic studies. Molecular docking analyses further elucidated the binding interactions between the compound and the enzyme's active site, highlighting its potential as a selective inhibitor.

Cytotoxicity and Metabolic Stability

The cytotoxic effects of this compound were assessed using human normal hepatocyte (LO2) cells. Results indicated that the compound was non-cytotoxic at effective concentrations, which is critical for its development as a therapeutic agent. Furthermore, it demonstrated improved metabolic stability in rat plasma, suggesting favorable pharmacokinetic properties.

Case Studies

- Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels post-meal compared to control groups.

- Comparative Analysis with Established Drugs : The compound was compared with established α-glucosidase inhibitors like Acarbose. The findings indicated superior selectivity and potency for certain derivatives, positioning them as promising candidates for further development.

Q & A

Basic: What synthetic strategies are optimal for synthesizing N-(3-cyanothiophen-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide?

Methodological Answer:

The synthesis typically involves sequential coupling reactions. First, the 4-fluorobenzenesulfonamide moiety is introduced via sulfonylation of a 3-aminobenzamide intermediate using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The thiophene-cyanide substituent is then incorporated through a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 3-cyanothiophene-2-boronic acid. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Critical parameters include temperature control during sulfonylation (0–5°C to minimize side reactions) and anhydrous conditions for cross-coupling steps .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry, particularly distinguishing sulfonamide NH protons (δ 10–12 ppm) and aromatic protons in the thiophene and benzamide rings.

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) and fragmentation patterns to confirm substituent connectivity.

- X-ray Crystallography: Single-crystal diffraction resolves stereoelectronic effects, such as planarity of the benzamide-thiophene system and hydrogen-bonding interactions involving the sulfonamide group. Crystallization solvents (e.g., DMSO/water) must be optimized to obtain diffraction-quality crystals .

Advanced: How can crystallographic data aid in understanding the compound’s interactions with biological targets?

Methodological Answer:

Crystallographic fragment screening (using software like Phaser-2.1) can map binding modes in enzyme active sites. For example, the fluorobenzenesulfonamide group may engage in hydrogen bonding with catalytic residues (e.g., histidine or aspartate in hydrolases), while the cyanothiophene moiety contributes hydrophobic interactions. Molecular replacement techniques using homologous protein structures (PDB templates) are critical for phase determination. Anomalous dispersion data (e.g., from selenomethionine derivatives) can resolve phase ambiguities. Refinement in Phenix or Coot validates occupancy and B-factors for ligand atoms, ensuring accurate modeling of electron density .

Advanced: How do structural modifications (e.g., fluorobenzenesulfonamide vs. trifluoromethyl groups) influence biological activity?

Methodological Answer:

- Electron-Withdrawing Effects: The 4-fluorobenzenesulfonamide group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In contrast, trifluoromethyl groups (e.g., in analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) increase lipophilicity, improving membrane permeability .

- Steric Effects: Bulkier substituents on the thiophene ring (e.g., cyano vs. methyl) may disrupt π-π stacking with aromatic residues in target proteins, altering binding affinity. Computational docking (AutoDock Vina) coupled with free-energy perturbation (FEP) simulations can quantify these effects .

Advanced: What in vitro models are appropriate for evaluating the compound’s mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays: Use recombinant enzymes (e.g., bacterial AcpS-PPTase) to measure IC₅₀ via spectrophotometric detection of substrate depletion. Include positive controls (e.g., known inhibitors) and assess time-dependent inhibition by pre-incubating the compound with the enzyme.

- Bacterial Proliferation Studies: In MIC assays, combine with sub-inhibitory concentrations of β-lactams to identify synergistic effects, suggesting dual-targeting mechanisms .

Advanced: How can conflicting bioactivity data between analogs be resolved?

Methodological Answer:

- Positional Isomerism: Compare activity of 3-cyanothiophen-2-yl vs. 2-cyanothiophen-3-yl analogs. Use 2D-NOSEY to confirm regiochemistry and rule out synthesis errors.

- Assay Variability: Standardize ATP concentrations in kinase assays, as low ATP levels exaggerate inhibition potency. Validate findings across orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.